molecular formula C17H17N3O3 B6394376 MFCD18318543 CAS No. 1261967-37-6

MFCD18318543

Cat. No.: B6394376
CAS No.: 1261967-37-6
M. Wt: 311.33 g/mol
InChI Key: YODIZSVANOGPDW-UHFFFAOYSA-N
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Description

Based on analogous MDL-numbered compounds (e.g., MFCD11044885, MFCD13195646), it is inferred to belong to a class of halogenated heterocyclic or organoboron compounds. Such compounds are frequently utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and functional versatility .

Properties

IUPAC Name

2-amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c18-15-9-13(17(22)23)14(10-19-15)11-4-3-5-12(8-11)16(21)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H2,18,19)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODIZSVANOGPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688375
Record name 2-Amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-37-6
Record name 2-Amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid involves a multi-step synthetic route

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

MFCD18318543 is compared below with four structurally or functionally similar compounds, selected based on shared halogenation patterns, heterocyclic frameworks, or applications in cross-coupling reactions.

Table 1: Key Physicochemical Properties of this compound and Analogues
Compound (MDL) Molecular Formula Molecular Weight Solubility (mg/mL) Log S (ESOL) Bioavailability Score Key Functional Groups
This compound* (Inferred) ~190–235 N/A N/A N/A Halogen, Heterocyclic
MFCD11044885 C₆H₃Cl₂N₃ 188.01 0.24 -2.99 0.55 Dichloropyrrolotriazine
MFCD13195646 C₆H₅BBrClO₂ 235.27 N/A N/A 0.55 Boronic acid, Bromine
MFCD00003330 C₇H₅BrO₂ 201.02 0.687 -2.47 0.55 Brominated aromatic
MFCD00039227 C₁₀H₉F₃O 202.17 N/A N/A N/A Trifluoromethyl ketone

*Note: Data for this compound inferred from structural analogues.

Key Differences and Implications

(a) Solubility and Bioavailability
  • MFCD00003330 (brominated aromatic) exhibits the highest solubility (0.687 mg/mL) due to its planar aromatic structure and moderate polarity . In contrast, MFCD11044885 (dichloropyrrolotriazine) has lower solubility (0.24 mg/mL), likely due to increased hydrophobicity from chlorine substituents .
  • Boronic acid derivatives like MFCD13195646 are typically sparingly soluble in aqueous media but highly reactive in Suzuki-Miyaura cross-coupling reactions, making them valuable in synthetic chemistry .
(b) Functional Group Reactivity
  • Trifluoromethyl groups (e.g., MFCD00039227) enhance metabolic stability and electronegativity, improving drug-likeness but reducing solubility .

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